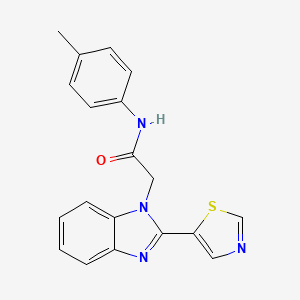![molecular formula C21H24N4O4S2 B11574354 5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole](/img/structure/B11574354.png)
5-ethoxy-2-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound featuring a benzodiazole and an imidazolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and imidazolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their diverse biological activities.
Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Propriétés
Formule moléculaire |
C21H24N4O4S2 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C21H24N4O4S2/c1-3-29-16-6-9-18-19(12-16)23-21(22-18)30-13-20(26)24-10-11-25(14-24)31(27,28)17-7-4-15(2)5-8-17/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,22,23) |
Clé InChI |
OHLMROWHSNMTIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B11574273.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11574295.png)
![6-(4-ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574312.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11574319.png)
![Propyl 5-(dimethylcarbamoyl)-2-[({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11574326.png)
![Methyl 2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11574328.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B11574330.png)
![(3E)-3-({1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11574333.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574334.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11574339.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B11574347.png)
![N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574349.png)
![(6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11574363.png)
